An In-depth Technical Guide to Methyl 2,4-dimethoxypyrimidine-5-carboxylate (CAS 15400-58-5)
An In-depth Technical Guide to Methyl 2,4-dimethoxypyrimidine-5-carboxylate (CAS 15400-58-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Pyrimidine Scaffold in Modern Chemistry
Methyl 2,4-dimethoxypyrimidine-5-carboxylate, identified by CAS number 15400-58-5, is a polysubstituted pyrimidine derivative that holds considerable interest for the fields of organic synthesis and medicinal chemistry. The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including nucleobases, vitamins, and a multitude of pharmaceuticals. The specific arrangement of two methoxy groups and a methyl carboxylate on this scaffold endows Methyl 2,4-dimethoxypyrimidine-5-carboxylate with a unique electronic and steric profile, making it a valuable building block for the synthesis of more complex molecular architectures.
The presence of electron-donating methoxy groups at positions 2 and 4, coupled with an electron-withdrawing methyl ester at position 5, creates a nuanced reactivity profile that can be exploited for targeted chemical transformations. This guide aims to provide a comprehensive overview of the available technical information for this compound, serving as a resource for researchers looking to incorporate it into their synthetic and drug discovery endeavors.
Physicochemical Properties and Identifiers
Precise experimental data for some physical properties of Methyl 2,4-dimethoxypyrimidine-5-carboxylate are not extensively reported in publicly available literature. However, its fundamental chemical identifiers and computed properties are well-established.
| Property | Value | Source |
| CAS Number | 15400-58-5 | |
| Molecular Formula | C₈H₁₀N₂O₄ | [1] |
| Molecular Weight | 198.18 g/mol | [1] |
| IUPAC Name | methyl 2,4-dimethoxypyrimidine-5-carboxylate | N/A |
| SMILES | COC1=NC(=NC=C1C(=O)OC)OC | |
| Physical Form | Solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Synthesis and Manufacturing: A Probable Synthetic Pathway
While a specific, detailed experimental protocol for the synthesis of Methyl 2,4-dimethoxypyrimidine-5-carboxylate is not explicitly detailed in the surveyed literature, a logical and commonly employed synthetic strategy for this class of compounds involves the methylation of a dihydroxy pyrimidine precursor. This precursor, methyl 2,4-dihydroxy-pyrimidine-5-carboxylate, can be synthesized through the condensation of appropriate starting materials.
A general approach for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts.[2] However, a more direct precursor to the target molecule would be methyl 2,4-dihydroxypyrimidine-5-carboxylate (also known as 5-carbomethoxyuracil). The subsequent step would be a double methylation of the hydroxyl groups.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of Methyl 2,4-dimethoxypyrimidine-5-carboxylate.
Protocol Insights (Based on Analogous Syntheses)
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Precursor Formation: The synthesis of the dihydroxy precursor often involves the cyclocondensation of urea with a substituted malonic ester derivative, a well-established method in pyrimidine chemistry.
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Methylation Step: The methylation of the two hydroxyl groups on the pyrimidine ring is a critical step. These groups exist in tautomeric equilibrium with their corresponding oxo forms (a uracil derivative). O-methylation is typically achieved using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate or sodium hydride. The choice of solvent and temperature is crucial for achieving high yields and minimizing N-methylation byproducts.[1]
Spectroscopic and Analytical Characterization
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¹H NMR: The spectrum would be expected to show distinct singlets for the three methyl groups: one for the ester and two for the methoxy groups, likely in the range of 3.8-4.2 ppm. A singlet for the proton at the C6 position of the pyrimidine ring would also be present, likely downfield due to the aromatic and electron-withdrawing environment.
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¹³C NMR: The carbon spectrum would show signals for the methyl carbons of the ester and methoxy groups, the carbonyl carbon of the ester, and the carbons of the pyrimidine ring. The carbons attached to the oxygen atoms (C2 and C4) would be significantly downfield.
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Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching from the methyl groups, C=O stretching from the ester group (typically around 1720-1740 cm⁻¹), and C=C and C=N stretching vibrations characteristic of the pyrimidine ring.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (198.18 g/mol ).
Reactivity and Chemical Profile
The reactivity of Methyl 2,4-dimethoxypyrimidine-5-carboxylate is governed by its functional groups: the two methoxy groups, the methyl ester, and the pyrimidine ring itself.
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Nucleophilic Aromatic Substitution: The methoxy groups at the 2 and 4 positions are generally susceptible to displacement by strong nucleophiles, although they are less reactive leaving groups than halogens. This allows for the introduction of other functional groups at these positions, making the compound a versatile intermediate.
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Ester Group Transformations: The methyl ester at the 5-position can undergo typical ester reactions such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol.
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Electrophilic Aromatic Substitution: The pyrimidine ring is generally electron-deficient and thus less reactive towards electrophilic substitution than benzene. However, the electron-donating methoxy groups can activate the ring to some extent, potentially directing substitution to the C6 position, although this is not a common reaction pathway for pyrimidines.
Applications in Research and Drug Development
Substituted pyrimidines are a cornerstone of medicinal chemistry, and Methyl 2,4-dimethoxypyrimidine-5-carboxylate serves as a valuable building block in this context.
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Intermediate for Bioactive Molecules: Its multifunctional nature allows for its use in the synthesis of more complex molecules with potential therapeutic applications. The pyrimidine core is a known pharmacophore in a variety of drug classes, including anticancer, antiviral, and antibacterial agents.
Safety and Handling
A specific Safety Data Sheet (SDS) for CAS 15400-58-5 is not widely available. Therefore, general precautions for handling laboratory chemicals of this type should be strictly followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
References
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The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
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Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved from [Link]
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Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
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He, T., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. Journal of Medicinal Chemistry, 65(7), 5830–5849. Retrieved from [Link]
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Fadda, A. A., et al. (2012). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 49(2), 434-440. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]
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MDPI. (2021). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Retrieved from [Link]
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Journal of the Chemical Society C: Organic. (1969). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]
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Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. Retrieved from [Link]
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SpectraBase. (n.d.). 2,4-Dimethoxypyrimidine. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dimethoxypyrimidine. Retrieved from [Link]
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He, T., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830-5849. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2,4-dichloro-6-methylpyrimidine-5-carboxylate. Retrieved from [Link]
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Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry, 25(18), 10471-10472. Retrieved from [Link]
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Russian Journal of General Chemistry. (2022). Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates. Retrieved from [Link]
